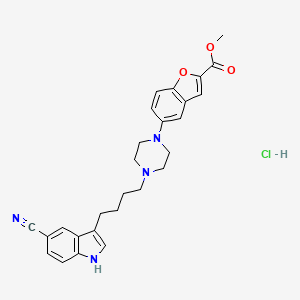
Vilazodone Methyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vilazodone Methyl Ester Hydrochloride is a derivative of vilazodone, a medication primarily used to treat major depressive disorder. Vilazodone itself is classified as a serotonin modulator and is known for its dual mechanism of action, functioning both as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves multiple steps, starting with the reaction of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde to form intermediates. These intermediates undergo diazotization, Fischer indole cyclization, and nucleophilic substitution reactions . The final step involves the treatment of the intermediates with triethylamine and potassium carbonate to yield vilazodone .
Industrial Production Methods
Industrial production of vilazodone focuses on optimizing yield and purity while minimizing the use of expensive and toxic reagents. The process involves scalable methods that ensure high purity and yield, addressing safety and environmental concerns .
Análisis De Reacciones Químicas
Types of Reactions
Vilazodone Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen.
Substitution: Commonly involves nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, triethylamine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield vilazodone and its derivatives .
Aplicaciones Científicas De Investigación
Vilazodone Methyl Ester Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on serotonin pathways and its potential use in treating other neurological disorders.
Medicine: Primarily used in the treatment of major depressive disorder, with ongoing research into its efficacy for other conditions.
Industry: Utilized in the development of new antidepressant medications and in the study of drug metabolism and pharmacokinetics .
Mecanismo De Acción
Vilazodone Methyl Ester Hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of the 5-HT1A receptors. This dual mechanism increases serotonin levels in the brain, which is associated with its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Cymbalta (Duloxetine): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Vortioxetine: Similar to vilazodone, it acts on multiple serotonin receptors and is used for major depressive disorder.
Uniqueness
Vilazodone Methyl Ester Hydrochloride is unique due to its combined SSRI and 5-HT1A partial agonist activity, which may result in fewer sexual side effects and weight gain compared to other antidepressants .
Propiedades
Fórmula molecular |
C27H29ClN4O3 |
|---|---|
Peso molecular |
493.0 g/mol |
Nombre IUPAC |
methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H28N4O3.ClH/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24;/h5-8,14-16,18,29H,2-4,9-13H2,1H3;1H |
Clave InChI |
WIHJOZFCHNWLKN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


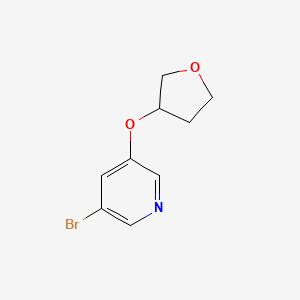


![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
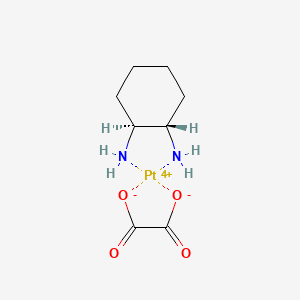



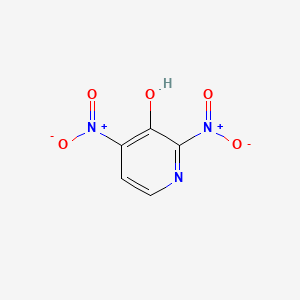
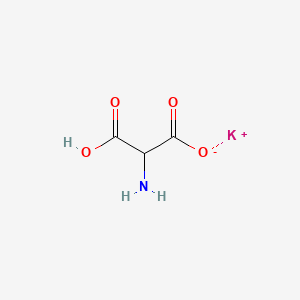
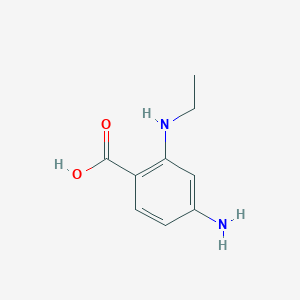
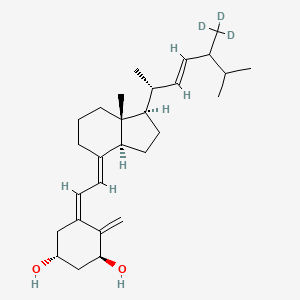
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
